molecular formula C10H12N5O10P2-3 B1240645 Adenosine-diphosphate

Adenosine-diphosphate

Cat. No.: B1240645
M. Wt: 424.18 g/mol
InChI Key: XTWYTFMLZFPYCI-KQYNXXCUSA-K
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Description

ADP(3-) is a nucleoside 5'-diphosphate(3-) arising from deprotonation of all three diphosphate OH groups of adenosine 5'-diphosphate (ADP);  major species present at pH 7.3. It has a role as a human metabolite and a fundamental metabolite. It is a conjugate base of an ADP and an ADP(2-).

Scientific Research Applications

Platelet Function and Aggregation

  • Platelet Aggregation: ADP plays a key role in platelet aggregation. Research indicates that ADP is essential for the normal aggregation of platelets, which is a critical factor in the formation of blood clots and wound healing processes (Weiss & Aledort, 1967).
  • Cardiovascular System: ADP's effects on platelet aggregation have significant implications for cardiovascular health, particularly in conditions like atherosclerosis and thrombosis. Its role in platelet function is being explored for developing new cardiovascular therapies (Reiss et al., 2019).
  • Neuromuscular Junctions: ADP has been found to impact neuromuscular junctions, affecting neurotransmission processes in both rats and frogs (Ribeiro & Walker, 1975).

Metabolic and Biochemical Functions

  • Biochemical Analysis: ADP, along with AMP, is used in biochemistry and clinical chemistry for various assays, including enzymatic determination and analysis of metabolic pathways (Jaworek, Gruber, & Bergmeyer, 1974).
  • Effect on Blood Platelets: ADP's interaction with various ions and plasma proteins significantly impacts blood platelet aggregation, which is crucial for understanding clotting disorders and developing related treatments (Born & Cross, 1964).

Clinical and Therapeutic Applications

  • Clinical Treatment for Arrhythmias: ADP and its analogs have been investigated for the treatment of arrhythmias, showing effectiveness in the restoration of sinus rhythm in certain conditions (Rankin et al., 1990).
  • Vestibulo-Oculomotor Reflex: Research on rabbits indicates that ADP administration can affect the vestibulo-ocular reflex, which has implications for understanding and treating balance disorders (Yamamoto et al., 1981).

Research on Pathological Conditions

  • Transient Ischemic Attacks (TIAs): ADP infusion in rabbits has been used to create a model of transient ischemic attacks, mimicking the human condition and offering insights into its pathophysiology (Fieschi et al., 1975).

Properties

Molecular Formula

C10H12N5O10P2-3

Molecular Weight

424.18 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/p-3/t4-,6-,7-,10-/m1/s1

InChI Key

XTWYTFMLZFPYCI-KQYNXXCUSA-K

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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